BMT-145027

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

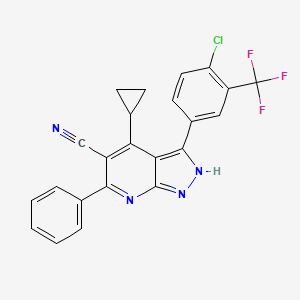

3-[4-chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N4/c24-17-9-8-14(10-16(17)23(25,26)27)21-19-18(12-6-7-12)15(11-28)20(29-22(19)31-30-21)13-4-2-1-3-5-13/h1-5,8-10,12H,6-7H2,(H,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLUNMKSQUMWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC3=NNC(=C23)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMT-145027: A Technical Guide to a Novel Positive Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-145027 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It exhibits no inherent agonist activity, offering a sophisticated mechanism for enhancing endogenous glutamatergic signaling.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed protocols for its characterization, and insights into its mechanism of action. The information presented is intended to support further research and development of this and similar compounds for potential therapeutic applications in neurological and psychiatric disorders.

Introduction to this compound and mGluR5 Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGluR5, such as this compound, represent a promising therapeutic strategy. Unlike orthosteric agonists, PAMs do not directly activate the receptor but instead bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of glutamatergic signaling, preserving the spatial and temporal dynamics of natural neurotransmission.

This compound, a member of the 1H-pyrazolo[3,4-b]pyridine chemical series, has been identified as a potent mGluR5 PAM with no intrinsic agonist activity.[1] Notably, binding studies have indicated that this compound does not interact with the well-characterized allosteric sites bound by MPEP and CPPHA, suggesting a novel mode of allosteric modulation.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Description | Reference |

| EC50 | 47 nM | Potency in potentiating glutamate-induced response at mGluR5. | |

| IC50 | >10 µM (in competition binding assay with [3H]-MethoxyPyEP) | Indicates lack of direct competition with ligands binding to the MPEP site. | |

| Inherent Agonist Activity | None observed up to 16 μM | Demonstrates that this compound does not activate mGluR5 in the absence of glutamate. | |

| In Vivo Efficacy (Novel Object Recognition) | Significant effect at 30 mg/kg (i.p. in mice) | Demonstrates cognitive-enhancing effects in a preclinical model. | |

| Plasma Concentration at Efficacious Dose | 2800 nM (at 30 mg/kg in mice) | Provides a pharmacokinetic benchmark for in vivo studies. |

Signaling Pathways and Mechanism of Action

Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a PAM, this compound enhances these glutamate-driven pathways. The primary signaling cascade involves the coupling of mGluR5 to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate a variety of downstream effectors, including ion channels and other kinases like the extracellular signal-regulated kinase (ERK), influencing synaptic plasticity and neuronal function.

The phenomenon of "biased agonism" or "biased modulation" is an important consideration for mGluR5 PAMs. This refers to the ability of a modulator to preferentially enhance signaling through a subset of the receptor's downstream pathways. While the specific signaling bias of this compound has not been extensively reported, researchers should be aware that different PAMs can induce distinct signaling profiles, potentially leading to different physiological and therapeutic outcomes.

Detailed Experimental Protocols

In Vitro Characterization: Competition Binding Assay

This protocol is designed to determine if a test compound binds to the same allosteric site as a known radiolabeled ligand, in this case, a ligand for the MPEP site.

Objective: To assess the ability of this compound to displace the binding of [3H]-MethoxyPyEP from mGluR5.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell membrane preparation from the above cells

-

[3H]-MethoxyPyEP (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-hmGluR5 cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known MPEP-site ligand for non-specific binding).

-

A fixed concentration of [3H]-MethoxyPyEP (e.g., 5 nM).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the 96-well filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow to equilibrate for at least 8 hours.

-

Data Analysis: Measure the radioactivity in each vial using a microplate scintillation counter. Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value using a non-linear regression four-parameter logistic equation.

In Vivo Efficacy: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Objective: To evaluate the effect of this compound on cognitive function in mice.

Materials:

-

Male mice (e.g., C57BL/6)

-

Open-field arena (e.g., 40 x 40 x 40 cm)

-

Two sets of identical objects (e.g., plastic or metal shapes, varying in texture and appearance but not size)

-

This compound

-

Vehicle control (e.g., saline with a solubilizing agent)

-

Video recording and analysis software (e.g., Cleversys)

Procedure:

-

Habituation (Day 1): Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

-

Training/Familiarization (Day 2):

-

Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle to the mice 60 minutes prior to the training session.

-

Place two identical objects in opposite corners of the arena.

-

Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

-

Record the time spent actively exploring each object (e.g., sniffing or touching with the nose or forepaws).

-

-

Testing (Day 2, after a retention interval):

-

After a retention interval (e.g., 24 hours), return the mouse to the arena.

-

The arena now contains one of the familiar objects from the training session and one novel object. The position of the familiar and novel objects should be counterbalanced across animals.

-

Allow the mouse to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

-

Compare the DI between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion and Future Directions

This compound is a valuable research tool for investigating the therapeutic potential of mGluR5 positive allosteric modulation. Its distinct pharmacological profile, characterized by potentiation of glutamate signaling without direct agonism and a novel allosteric binding site, makes it a subject of significant interest. The data and protocols presented in this guide provide a foundation for researchers to further explore the mechanism of action and potential applications of this compound and similar molecules.

Future research should focus on:

-

Elucidating the precise allosteric binding site of this compound on the mGluR5 receptor.

-

Characterizing the potential for biased signaling and its implications for in vivo effects.

-

Expanding in vivo studies to a wider range of preclinical models of neurological and psychiatric disorders.

-

Investigating the structure-activity relationship of the 1H-pyrazolo[3,4-b]pyridine series to develop even more potent and selective mGluR5 PAMs.

By addressing these questions, the scientific community can continue to advance our understanding of mGluR5 pharmacology and develop novel therapeutics for debilitating CNS disorders.

References

- 1. This compound | GluR | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Role of BMT-145027 in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical regulator of synaptic plasticity. Positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to the endogenous ligand glutamate, represent a promising therapeutic avenue for cognitive disorders. This technical guide provides an in-depth overview of the role of mGluR5 in synaptic plasticity, with a focus on the pharmacological profile of BMT-145027, a potent and selective mGluR5 PAM. While direct electrophysiological data on this compound's effect on synaptic plasticity are not yet publicly available, this document extrapolates its potential role based on the well-established effects of other mGluR5 PAMs. We will delve into the underlying signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing the impact of compounds like this compound on synaptic function and behavior.

Introduction to mGluR5 and Synaptic Plasticity

Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. mGluR5 is predominantly expressed postsynaptically in brain regions crucial for learning and memory, such as the hippocampus and cortex. Its activation is intricately linked to two primary forms of synaptic plasticity: long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting weakening of synapses.

mGluR5 activation by glutamate is potentiated by PAMs, which bind to an allosteric site on the receptor. This modulatory action enhances the receptor's response to synaptically released glutamate, thereby influencing the threshold and magnitude of synaptic plasticity.

This compound: A Novel mGluR5 Positive Allosteric Modulator

This compound is a potent and selective positive allosteric modulator of the mGluR5 receptor. A key characteristic of this compound is its lack of inherent agonist activity, meaning it only enhances the receptor's function in the presence of glutamate.

Pharmacological Profile of this compound

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| EC50 | 47 nM | [1] |

| Inherent Agonist Activity | None observed up to 16 μM | [2] |

The Role of mGluR5 PAMs in Synaptic Plasticity

While direct experimental data on this compound's effect on LTP and LTD are pending, extensive research on other mGluR5 PAMs provides a strong basis for its expected mechanism of action. mGluR5 PAMs have been shown to facilitate both LTP and LTD, suggesting they modulate synaptic plasticity in a bidirectional manner, depending on the pattern of synaptic activity.

Effects on Long-Term Potentiation (LTP)

Activation of mGluR5 has been demonstrated to be necessary for persistent forms of LTP at various hippocampal synapses.[2] mGluR5 PAMs can enhance the induction of LTP, particularly when synaptic stimulation is at a threshold level. This enhancement is believed to be mediated through the potentiation of N-methyl-D-aspartate (NMDA) receptor currents, a critical step in LTP induction.[2]

Effects on Long-Term Depression (LTD)

mGluR5 activation is also a key trigger for a form of LTD that is independent of NMDA receptors. mGluR5 PAMs can facilitate the induction of this mGluR-dependent LTD. This suggests that compounds like this compound could play a role in weakening synaptic connections, a process equally important for learning and memory as synaptic strengthening.

Signaling Pathways Modulated by mGluR5

The potentiation of synaptic plasticity by mGluR5 PAMs is mediated through a complex network of intracellular signaling cascades.

Activation of mGluR5 by glutamate, potentiated by this compound, leads to the activation of the Gq G-protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Both elevated intracellular Ca²⁺ and PKC activity contribute to the modulation of synaptic plasticity, in part by potentiating the function of NMDA receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the role of compounds like this compound in synaptic plasticity.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Measurement

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

-

Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline: Record a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: Apply this compound or vehicle to the slice via the perfusion system.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of potentiation.

-

Analysis: Measure the slope of the fEPSP and express it as a percentage of the baseline. Compare the degree of potentiation between the this compound and vehicle-treated groups.

In Vivo Behavioral Assessment: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents, which is dependent on synaptic plasticity in brain regions like the hippocampus and perirhinal cortex.

Protocol:

-

Habituation (Day 1): Individually place each mouse in an open-field arena and allow it to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training/Sample Phase (Day 2):

-

Administer this compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).

-

Place two identical objects in the arena.

-

Place the mouse in the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes).

-

-

Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).

-

Test Phase (Day 3):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and record the time it spends exploring each object for a set duration (e.g., 5 minutes).

-

-

Analysis: Calculate a discrimination index to quantify recognition memory. A higher index in the this compound group would indicate enhanced memory.

Conclusion and Future Directions

This compound, as a potent mGluR5 PAM with no intrinsic agonist activity, holds significant potential for modulating synaptic plasticity. Based on the extensive literature on mGluR5 PAMs, it is hypothesized that this compound will facilitate both LTP and LTD, thereby influencing learning and memory processes. The signaling pathways involving Gq-protein activation, PLC, IP3, DAG, and subsequent modulation of intracellular calcium and PKC are the likely mediators of these effects.

Future research should focus on direct electrophysiological studies to confirm the effects of this compound on LTP and LTD in various brain regions. Further in vivo studies, beyond the NOR test, will be crucial to fully elucidate its cognitive-enhancing potential and its therapeutic utility for a range of neurological and psychiatric disorders characterized by deficits in synaptic plasticity.

References

Investigating the Pharmacology of BMT-145027: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without demonstrating intrinsic agonist activity. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, available in vitro and in vivo data, and detailed experimental methodologies. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of mGluR5 modulation.

Introduction to this compound

This compound is a novel small molecule that acts as a positive allosteric modulator of mGluR5. Allosteric modulation offers a nuanced approach to drug action, preserving the temporal and spatial dynamics of endogenous neurotransmission while fine-tuning receptor activity. The chemical formula of this compound is C23H14ClF3N4, with a molecular weight of 438.83 g/mol .

Mechanism of Action: mGluR5 Positive Allosteric Modulation

This compound binds to a topographically distinct site on the mGluR5 receptor from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. A key characteristic of this compound is its lack of inherent agonist activity, meaning it does not activate mGluR5 in the absence of glutamate[1]. This property is crucial for maintaining physiological patterns of neural signaling.

The mGluR5 Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/G11 family of G-proteins. Upon activation by glutamate, and potentiation by a PAM like this compound, the following cascade is initiated:

-

G-protein Activation: The activated mGluR5 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: These signaling events lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic plasticity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data is limited, and further studies are required for a complete pharmacological profile.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species/System | Notes |

| Potency (EC50) | 47 nM | Not Specified | Concentration for 50% of maximal effect in the presence of glutamate.[1] |

| Intrinsic Activity | No inherent agonist activity up to 16 µM | Not Specified | Does not activate mGluR5 in the absence of glutamate.[1] |

| Binding Affinity (Ki) | Not Publicly Available | - | - |

| Selectivity | Not Publicly Available | - | - |

| Microsomal Stability | 85% remaining | Mouse Liver Microsomes | High stability suggests a potentially favorable metabolic profile.[1] |

Table 2: In Vivo Pharmacology & Pharmacokinetics

| Parameter | Value | Species | Dose | Route | Notes |

| Efficacy | Significant increase in novel object preference | Mouse | 30 mg/kg | Not Specified | Suggests pro-cognitive effects.[1] |

| Plasma Concentration | 2800 nM (total) | Mouse | 30 mg/kg | Not Specified | Measured in satellite animals. |

| Half-life (t1/2) | Not Publicly Available | - | - | - | - |

| Clearance (CL) | Not Publicly Available | - | - | - | - |

| Volume of Distribution (Vd) | Not Publicly Available | - | - | - | - |

| Bioavailability (F%) | Not Publicly Available | - | - | - | - |

Table 3: Safety & Toxicology

| Study Type | Results | Species | Notes |

| In Vitro Toxicology | Not Publicly Available | - | - |

| In Vivo Toxicology | Not Publicly Available | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological investigation of this compound.

In Vitro Competition Binding Assay

This assay is designed to determine the binding affinity of a test compound to the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing mGluR5 in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled mGluR5 allosteric site ligand (e.g., 5 nM [³H]-MethoxyPyEP), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for several hours.

-

Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

-

Habituation (Day 1): Individually place each mouse in an open-field arena (e.g., a 40 cm x 40 cm box) for 5-10 minutes to allow for acclimation to the new environment.

-

Dosing (Day 2): Administer this compound or a vehicle control to the mice at a predetermined time before the training session.

-

Training Session (T1): Place two identical objects in the arena. Place the mouse in the arena and allow it to freely explore the objects for a set period (e.g., 10 minutes).

-

Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).

-

Testing Session (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

-

Data Analysis: The time spent exploring the familiar object and the novel object is measured. A discrimination index is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher discrimination index in the this compound treated group compared to the vehicle group indicates enhanced recognition memory.

Discussion and Future Directions

The available data suggest that this compound is a potent and specific mGluR5 PAM with pro-cognitive effects in preclinical models. Its high microsomal stability is a promising feature for further development. However, a significant amount of data is still required for a comprehensive pharmacological profile.

Future research should focus on:

-

Determining the binding affinity (Ki) and selectivity profile of this compound against other mGluR subtypes and a broader panel of receptors, ion channels, and enzymes.

-

Conducting comprehensive in vivo pharmacokinetic studies in multiple species to determine key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

Performing detailed safety and toxicology studies in accordance with regulatory guidelines to assess the compound's safety profile.

-

Investigating the efficacy of this compound in a wider range of preclinical models of neurological and psychiatric disorders where mGluR5 is implicated, such as fragile X syndrome, anxiety, and schizophrenia.

Conclusion

This compound represents a promising pharmacological tool and potential therapeutic lead for the modulation of mGluR5. Its positive allosteric mechanism of action offers a refined approach to enhancing glutamatergic signaling. The data presented in this guide provide a foundation for further investigation into the pharmacology and therapeutic potential of this compound. A thorough and systematic continuation of preclinical studies will be essential to fully elucidate its profile and potential for clinical translation.

References

BMT-145027: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It belongs to a novel chemical class of 1H-pyrazolo[3,4-b]pyridines and is distinguished by its lack of inherent agonist activity.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. This mechanism has positioned mGluR5 as a compelling target for therapeutic intervention in neurological and psychiatric disorders characterized by glutamatergic dysfunction, such as schizophrenia. Preclinical studies have demonstrated the potential of this compound to improve cognitive function, making it a valuable tool for neuroscience research.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Profile of this compound

| Parameter | Value | Description |

| EC50 | 47 nM | The half maximal effective concentration for potentiation of mGluR5. |

| Inherent Agonist Activity | None detected up to 16 μM | The compound does not activate mGluR5 in the absence of an orthosteric agonist. |

| Allosteric Binding Site | Non-MPEP, Non-CPPHA | Binds to a distinct allosteric site from the well-characterized modulators MPEP and CPPHA. |

| Mouse Liver Microsomal (MsLM) Stability | 85% remaining | High stability in mouse liver microsomes, suggesting favorable metabolic properties. |

Table 2: In Vivo Data of this compound in a Preclinical Model

| Species | Model | Dose (i.p.) | Plasma Concentration | Outcome |

| Mouse | Novel Object Recognition | 10 mg/kg | Not Reported | Apparent trend in novel object preference. |

| Mouse | Novel Object Recognition | 30 mg/kg | 2800 nM | Significant increase in time spent with the novel object, indicating improved memory retention. |

Signaling Pathway

This compound, as a positive allosteric modulator of mGluR5, enhances the receptor's response to glutamate. The binding of glutamate to mGluR5, potentiated by this compound, activates the Gq alpha subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.

References

- 1. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]

- 2. youtube.com [youtube.com]

- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Multiparameter Index Is a Strong Predictor of Oral Bioavailability for Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on BMT-145027: A Technical Guide to its Pro-Cognitive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-145027 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Early-stage, preclinical research has demonstrated its potential as a cognitive-enhancing agent. This document provides a comprehensive technical overview of the foundational research on this compound, with a focus on its mechanism of action, preclinical efficacy data, and the experimental protocols used in its initial evaluation. The information presented is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of mGluR5 modulation for cognitive disorders.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in the regulation of synaptic plasticity, learning, and memory. Its modulation presents a promising therapeutic avenue for addressing cognitive deficits in a range of neurological and psychiatric disorders. Positive allosteric modulators of mGluR5 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of glutamatergic signaling compared to direct agonists. This compound has emerged from this research as a significant compound, demonstrating pro-cognitive effects in preclinical models.[1][2][3] This guide synthesizes the available early-stage research on this compound, providing a detailed look at its pharmacological profile and its effects on cognition.

Pharmacological Profile of this compound

This compound is characterized as a 1H-pyrazolo[3,4-b]pyridine derivative and functions as an mGluR5 positive allosteric modulator.[1][2] A key feature of this compound is that it does not bind to the same allosteric site as the well-characterized mGluR5 modulator MPEP.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Description | Source |

| EC50 | 47 nM | The half maximal effective concentration for potentiation of mGluR5 activity. | |

| Inherent Agonist Activity | None detected up to 16 μM | The compound does not activate mGluR5 in the absence of an orthosteric agonist. | |

| Mouse Liver Microsomal Stability | 85% remaining | A measure of the compound's metabolic stability in mouse liver microsomes. |

Preclinical Efficacy in Cognitive Models

The primary preclinical evidence for the pro-cognitive effects of this compound comes from the Novel Object Recognition (NOR) task in mice. This behavioral assay is widely used to assess learning and memory.

Novel Object Recognition (NOR) Study Results

The study demonstrated that this compound significantly enhances recognition memory in mice.

| Treatment Group | Dose (mg/kg, i.p.) | Outcome | p-value | Source |

| Vehicle | N/A | No significant preference for the novel object. | N/A | |

| This compound | 10 | Apparent trend in novel object preference. | Not significant | |

| This compound | 30 | Significant preference for the novel object. | < 0.05 |

Note: The exact quantitative data (e.g., discrimination index, exploration times) were not publicly available in the reviewed literature. The table reflects the reported qualitative outcomes and statistical significance.

Mechanism of Action and Signaling Pathways

This compound, as an mGluR5 PAM, enhances the receptor's signaling cascade in the presence of glutamate. The canonical mGluR5 signaling pathway is initiated by the activation of a Gq protein.

This compound-Modulated mGluR5 Signaling

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early findings.

In Vitro mGluR5 Potentiation Assay

Objective: To determine the potency (EC50) of this compound as an mGluR5 PAM.

Methodology:

-

HEK cells expressing human mGluR5 are utilized.

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

A fixed, sub-maximal concentration of glutamate is added to the cells.

-

Increasing concentrations of this compound are then added.

-

The change in intracellular calcium levels is measured using a fluorometric imaging plate reader.

-

The EC50 value is calculated from the concentration-response curve.

Competition Binding Assay

Objective: To determine the binding site of this compound on the mGluR5 receptor.

Methodology:

-

Membranes from HEK cells expressing mGluR5 or primary rat astrocytes are prepared.

-

A single concentration of a radiolabeled ligand known to bind to a specific allosteric site (e.g., [3H]-MPEPy) is incubated with the membranes.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified using a scintillation counter.

-

The displacement of the radioligand by this compound indicates its binding affinity for that site. The partial displacement observed suggests that this compound binds to a site distinct from the MPEP binding site.

Novel Object Recognition (NOR) Task

Objective: To assess the effect of this compound on recognition memory in mice.

Experimental Workflow:

References

Unveiling the Novelty of BMT-145027: A Technical Guide to a New Class of mGluR5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMT-145027, a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound represents a significant advancement in the field of glutamatergic modulation, offering a unique pharmacological profile with therapeutic potential for neurological and psychiatric disorders. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Description |

| Potency (EC50) | 47 nM[1][2][3][4] | Concentration of this compound required to produce 50% of its maximal positive allosteric modulatory effect on mGluR5. |

| Inherent Agonist Activity | None detected up to 16 μM[1] | This compound does not activate mGluR5 on its own, a hallmark of a pure PAM. |

| Allosteric Binding Site | Does not engage MPEP or CPPHA sites | Binding studies indicate that this compound interacts with a novel allosteric site on the mGluR5 receptor, distinct from previously characterized PAM binding sites. |

| Microsomal Stability (MsLM) | 85% remaining | Demonstrates high stability in mouse liver microsomes, suggesting favorable metabolic properties. |

Table 2: In Vivo Efficacy of this compound in a Novel Object Recognition (NOR) Task

| Dose (mg/kg, i.p.) | Observation | Plasma Concentration (30 mg/kg) |

| 10 | Apparent trend in novel object preference | Not Reported |

| 30 | Significant increase in time spent with the novel object | 2800 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

This assay is performed to determine if a test compound binds to a specific site on a receptor by measuring its ability to displace a known radiolabeled ligand. For this compound, this was used to assess its interaction with known mGluR5 allosteric sites.

-

Radioligand: [3H]-MethoxyPyEP (a ligand for the MPEP binding site) at a single concentration (e.g., 5 nM).

-

Test Compound: Increasing concentrations of this compound.

-

Reaction Termination: Addition of ice-cold buffer and rapid filtration.

-

Detection: Scintillation counting of the filter-bound radioactivity.

-

Data Analysis: IC50 values are determined using a non-linear regression four-parameter logistic equation. The lack of displacement of [3H]-MethoxyPyEP by this compound indicates it does not bind to the MPEP site.

This assay measures the ability of a compound to modulate the intracellular calcium increase induced by an agonist, which is a downstream consequence of mGluR5 activation.

-

Cell Line: A stable cell line expressing the human mGluR5 receptor.

-

Assay Principle: mGluR5 activation by an agonist (e.g., glutamate) leads to an increase in intracellular calcium, which is measured using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Cells are incubated with the fluorescent calcium indicator.

-

A sub-maximal concentration of an mGluR5 agonist is added to elicit a baseline response.

-

Increasing concentrations of this compound are added to determine its potentiating effect on the agonist-induced calcium signal.

-

-

Data Analysis: The potentiation is measured as a leftward shift in the agonist's concentration-response curve, and the EC50 of the PAM is calculated from its own concentration-response curve in the presence of a fixed concentration of the agonist.

In Vivo Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Animals: Mice are used for this behavioral paradigm.

-

Dosing: Mice are administered this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or vehicle 60 minutes prior to the training session.

-

Procedure:

-

Habituation: Mice are allowed to freely explore the testing arena in the absence of any objects.

-

Training (Familiarization) Phase: Mice are placed in the arena containing two identical objects and the time spent exploring each object is recorded.

-

Retention Interval: A delay is introduced (e.g., 24 hours) to assess long-term memory.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

-

-

Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A significant increase in the discrimination index in the drug-treated group compared to the vehicle group indicates an improvement in recognition memory.

Mandatory Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR5 receptor and the modulatory role of this compound.

Caption: mGluR5 signaling cascade and potentiation by this compound.

Experimental Workflow: Novel Object Recognition (NOR) Test

The diagram below outlines the key steps in the Novel Object Recognition test used to evaluate the in vivo efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for BMT-145027: An mGluR5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of 47 nM.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without demonstrating inherent agonist activity at concentrations up to 16 μM.[1] This property makes it a valuable tool for studying the therapeutic potential of modulating mGluR5 signaling in various neurological and psychiatric disorders. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological effects of this compound and similar mGluR5 PAMs.

Mechanism of Action and Signaling Pathway

mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream cellular processes, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

This compound, as an mGluR5 PAM, binds to an allosteric site on the receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, resulting in an amplified downstream signal.

Data Presentation

While specific quantitative data for this compound is limited to its EC50 value, the following table provides representative data for a well-characterized mGluR5 PAM, VU0360172, to illustrate the expected pharmacological profile.

| Parameter | Assay Type | Value | Reference |

| Potency (EC50) | Calcium Mobilization | 47 nM (this compound) | [1] |

| Potency (EC50) | Calcium Mobilization | 16 nM (VU0360172) | [2] |

| Binding Affinity (Ki) | Radioligand Binding Assay | 195 nM (VU0360172) | [2] |

| Potency (EC50) | PI Hydrolysis | Stimulates (VU0360172) |

Experimental Protocols

The following are detailed protocols for standard in vitro assays to characterize this compound and other mGluR5 PAMs.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to potentiate agonist-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

96-well black-walled, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

-

This compound

-

Glutamate

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed HEK293-mGluR5 cells into 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: The next day, remove the culture medium and add 100 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the respective wells.

-

Agonist Stimulation: After a short pre-incubation with this compound, add a submaximal (e.g., EC20) concentration of glutamate to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The potentiation by this compound is determined by the increase in the glutamate-induced calcium response. Calculate the EC50 from the concentration-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a downstream metabolite of IP3.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

384-well white cell culture plates

-

Stimulation buffer containing lithium chloride (LiCl)

-

HTRF IP-One assay kit (contains IP1-d2 conjugate and Eu-cryptate labeled anti-IP1 antibody)

-

This compound

-

Glutamate

-

HTRF-compatible plate reader

Protocol:

-

Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates and incubate overnight.

-

Compound and Agonist Addition: Add this compound at various concentrations along with a submaximal concentration of glutamate in stimulation buffer containing LiCl.

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.

-

Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Incubation: Incubate for 1 hour at room temperature.

-

Signal Reading: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the EC50 for the potentiation of the glutamate response by this compound.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector in the mGluR5 signaling pathway.

Materials:

-

HEK293 cells expressing mGluR5 or primary neurons

-

96-well cell culture plates

-

Serum-free medium

-

This compound

-

Glutamate

-

Cell lysis buffer

-

Phospho-ERK1/2 and total ERK1/2 antibodies

-

ELISA-based or Western blot detection reagents

-

Plate reader or Western blot imaging system

Protocol:

-

Cell Plating and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

-

Cell Treatment: Treat the cells with various concentrations of this compound and a submaximal concentration of glutamate for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.

-

Detection: The level of phosphorylated ERK1/2 and total ERK1/2 can be quantified using various methods, such as a sandwich ELISA or Western blotting.

-

ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody. Add the detection antibodies for phospho-ERK1/2 and total ERK1/2, followed by a substrate, and measure the signal.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.

-

-

Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to account for variations in cell number. Determine the concentration-dependent effect of this compound on glutamate-stimulated ERK1/2 phosphorylation.

References

Preparation of BMT-145027 Stock Solution in DMSO: An Application Note and Protocol

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation of a stock solution of BMT-145027 in dimethyl sulfoxide (DMSO). This compound is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and is a valuable tool for research in neuroscience and drug development.[1][2][3] Proper preparation and storage of the stock solution are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain the compound's stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and preparation of the stock solution.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₄ClF₃N₄ | [1][4] |

| Molecular Weight | 438.83 g/mol | |

| CAS Number | 2018282-44-3 | |

| Appearance | Light yellow to yellow solid | |

| Solubility in DMSO | 2 - 4.35 mg/mL (approximately 4.56 - 9.91 mM) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on their specific experimental needs and the solubility limits of the compound.

Materials:

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat

Procedure:

-

Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 438.83 g/mol / 1000 = 4.3883 mg

-

Weigh this compound: On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound:

-

Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also aid in solubilization.

-

Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution in DMSO should be stable for several months.

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution in DMSO.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO, designed to ensure the integrity and efficacy of the compound in research applications. Adherence to these guidelines for calculation, solubilization, and storage will contribute to the generation of reliable and reproducible experimental data.

References

Application Notes and Protocols: BMT-145027 Dosage for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), in in vivo animal studies.

Introduction

This compound is a potent and selective mGluR5 positive allosteric modulator with an EC50 of 47 nM. It acts by enhancing the receptor's response to the endogenous ligand glutamate, without demonstrating inherent agonist activity.[1][2] This modulation of the glutamatergic system makes this compound a compound of interest for investigating potential therapeutic applications in neurological and psychiatric disorders. These notes are intended to guide researchers in designing in vivo studies by providing available dosage, efficacy, and safety information, along with relevant experimental protocols and a depiction of the associated signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that publicly available data is limited, and further dose-range finding and pharmacokinetic studies are recommended for specific experimental paradigms.

Table 1: In Vivo Efficacy Data

| Animal Model | Behavioral Assay | Dosing Regimen | Route of Administration | Observed Effect | Plasma Concentration | Reference |

| Mouse | Novel Object Recognition (NOR) | 10 mg/kg | Intraperitoneal (i.p.) | Apparent trend in novel object preference. | Not Reported | [2] |

| Mouse | Novel Object Recognition (NOR) | 30 mg/kg | Intraperitoneal (i.p.) | Significant increase in time spent with the novel object, indicating improved memory retention. | 2800 nM (total plasma concentration) | [1][2] |

Table 2: In Vitro Potency

| Parameter | Value |

| EC50 | 47 nM |

Table 3: Toxicology Summary

| Animal Model | Study Duration | Dosing Regimen | Route of Administration | Key Finding | Reference |

| Not Specified | 1-month pre-IND study | 3-30 mg/kg QD | Not Specified | Drug-induced liver injury observed at all doses. |

Signaling Pathway

This compound, as an mGluR5 PAM, enhances the downstream signaling cascade initiated by glutamate binding to the mGluR5 receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). This signaling cascade plays a crucial role in modulating synaptic plasticity.

Caption: mGluR5 Signaling Pathway Enhanced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound and other mGluR5 PAMs.

Novel Object Recognition (NOR) Test in Mice

This protocol is adapted from the study that evaluated the efficacy of this compound.

Objective: To assess the effect of this compound on long-term recognition memory.

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Male mice (strain to be specified by the researcher, e.g., C57BL/6)

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

-

Two sets of identical objects (e.g., small plastic toys, metal objects of similar size and complexity)

-

Video recording and analysis software

Procedure:

-

Habituation:

-

On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

-

Training (Familiarization Phase):

-

On day 2, sixty minutes prior to the training session, administer this compound (10 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Place two identical objects in opposite corners of the arena.

-

Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

-

Record the session for later analysis of the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

-

-

Testing (Test Phase):

-

On day 3 (24 hours after the training session), replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

-

Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the session and analyze the time spent exploring the familiar object (Tf) and the novel object (Tn).

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Tn - Tf) / (Tn + Tf).

-

A higher DI indicates better recognition memory.

-

Statistical analysis (e.g., t-test or ANOVA) should be used to compare the DI between the this compound-treated and vehicle-treated groups.

References

Application Notes and Protocols for BMT-145027 in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, without demonstrating inherent agonist activity on its own. mGluR5 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium. Consequently, calcium mobilization assays are a robust and widely used method to characterize the activity of mGluR5 modulators like this compound.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based calcium mobilization assays. The methodologies described are suitable for high-throughput screening (HTS) to identify novel mGluR5 modulators, as well as for detailed pharmacological characterization of compound potency and efficacy.

Principle of the Assay

The calcium mobilization assay measures the transient increase in intracellular calcium concentration following the activation of Gαq-coupled receptors. The general workflow involves the following steps:

-

Cells expressing the target receptor (mGluR5) are cultured in microplates.

-

The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.

-

A baseline fluorescence is established before the addition of test compounds.

-

Upon addition of an mGluR5 agonist in the presence of this compound, the receptor is potentiated, leading to the activation of phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

The resulting increase in intracellular calcium is detected as a change in fluorescence intensity, which is proportional to the potentiation of the mGluR5 response by this compound.

Data Presentation

The following table summarizes the key pharmacological data for this compound.

| Parameter | Value | Description |

| Target | mGluR5 | Metabotropic Glutamate Receptor 5 |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Enhances the effect of an agonist |

| EC50 | 47 nM | The concentration of this compound that produces 50% of the maximal potentiation of the agonist response. |

| Inherent Agonist Activity | None | This compound does not activate mGluR5 in the absence of an agonist at concentrations up to 16 μM. |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of mGluR5 activation and potentiation by this compound.

Caption: Experimental workflow for the calcium mobilization assay with this compound.

Experimental Protocols

Materials and Reagents:

-

Cells: HEK293 or CHO cells stably expressing human mGluR5.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127: To aid in dye loading.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound: Prepare a stock solution in DMSO.

-

mGluR5 Agonist: Glutamate or a specific agonist like Quisqualate.

-

Plate Reader: A fluorometric imaging plate reader (FLIPR) or a FlexStation with integrated fluidics capable of kinetic reading.

Protocol 1: Potentiation of Agonist Response by this compound

This protocol is designed to determine the EC50 of this compound in potentiating a submaximal concentration (EC20) of an mGluR5 agonist.

1. Cell Seeding: a. Culture mGluR5-expressing cells to 80-90% confluency. b. Harvest cells and resuspend in culture medium at a density of 40,000-80,000 cells per well for a 96-well plate. c. Seed 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading: a. Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in Assay Buffer to a final concentration of 1-5 µM. b. Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. e. Add 100 µL of Assay Buffer to each well and allow the plate to equilibrate to room temperature for 15-30 minutes.

3. Compound Preparation: a. Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the well should typically range from 1 nM to 10 µM. b. Prepare the mGluR5 agonist at a concentration that will yield a final EC20 concentration in the wells.

4. Fluorescence Measurement: a. Place the cell plate and compound plates into the fluorometric plate reader. b. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Add the this compound dilutions to the wells and incubate for 5-15 minutes. e. Add the EC20 concentration of the mGluR5 agonist to the wells. f. Continue to record the fluorescence signal for at least 60-120 seconds.

5. Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data, setting the response to the agonist alone as 0% and the maximal response observed with the highest concentration of this compound as 100%. c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Screening for mGluR5 Modulators

This protocol can be adapted for high-throughput screening to identify novel PAMs or negative allosteric modulators (NAMs).

1. Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.

2. Compound Addition: a. Add the test compounds (at a single concentration, e.g., 10 µM) to the wells and incubate for a predetermined time (e.g., 5-15 minutes). b. Add an EC20 (for PAM screening) or EC80 (for NAM screening) concentration of the mGluR5 agonist.

3. Fluorescence Measurement and Data Analysis: a. Measure the fluorescence change as described in Protocol 1. b. Compare the response in the presence of test compounds to control wells (agonist alone). c. Compounds that significantly increase the agonist response are potential PAMs, while those that decrease the response are potential NAMs.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal-to-Background Ratio | - Low receptor expression- Inefficient dye loading- Cell death | - Use a cell line with higher receptor expression- Optimize dye concentration and incubation time- Ensure gentle handling of cells during washing steps |

| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Use automated liquid handlers for dye loading and compound addition |

| No Response to Agonist | - Inactive agonist- Non-functional receptor- Incorrect assay buffer | - Prepare fresh agonist solutions- Verify receptor expression and functionality- Ensure the assay buffer is at the correct pH and composition |

Conclusion

The calcium mobilization assay is a powerful tool for the characterization of this compound and other mGluR5 modulators. The protocols provided herein offer a robust framework for assessing the potency and efficacy of such compounds. Careful optimization of experimental parameters, including cell density, dye concentration, and agonist concentration, is crucial for obtaining reliable and reproducible data. These assays are instrumental in the drug discovery process for identifying and characterizing novel therapeutics targeting the mGluR5 receptor.

References

Application Notes and Protocols for BMT-145027 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without inherent agonist activity.[1][2][3][4] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptor. These assays allow for the determination of binding affinity (Ki) and can provide insights into the mechanism of action. This document provides detailed protocols for utilizing this compound in competitive radioligand binding assays.

Data Presentation

The following tables summarize key quantitative data for this compound and a commonly used radioligand for mGluR5, [³H]-MethoxyPyEP.

Table 1: Properties of this compound

| Parameter | Value | Description |

| Target | mGluR5 | Metabotropic Glutamate Receptor 5 |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Enhances the effect of the endogenous ligand |

| EC₅₀ | 47 nM | Potency in a functional assay, representing the concentration for 50% of maximal response.[1] |

| IC₅₀ | User Determined | Concentration of this compound that inhibits 50% of specific radioligand binding. |

| Kᵢ | User Calculated | Inhibitory constant, representing the binding affinity of this compound for mGluR5. |

Table 2: Properties of [³H]-MethoxyPyEP Radioligand

| Parameter | Value | Description |

| Target | mGluR5 (Allosteric Site) | Binds to the same allosteric site as MPEP. |

| Kₔ | ~3.4 nM | Dissociation constant, representing the affinity of the radioligand for the receptor. |

| Bₘₐₓ | User Determined | Maximum number of binding sites in the tissue or cell preparation. |

| Specific Activity | Refer to Manufacturer's Certificate of Analysis | The amount of radioactivity per mole of the compound. |

Signaling Pathway

This compound, as a positive allosteric modulator of mGluR5, enhances the downstream signaling cascade initiated by glutamate binding. The canonical mGluR5 signaling pathway is depicted below.

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay for this compound

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor by measuring its ability to compete with a known radioligand, [³H]-MethoxyPyEP.

Materials:

-

Membrane Preparation: Homogenates from cells expressing mGluR5 or from brain regions with high mGluR5 expression (e.g., cortex, hippocampus).

-

Radioligand: [³H]-MethoxyPyEP (specific activity will vary, refer to the supplier's data sheet).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known mGluR5 allosteric modulator, such as MPEP (2-methyl-6-(phenylethynyl)pyridine).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen membrane aliquots on ice.

-

Resuspend the membranes in assay buffer to a final concentration of 10-40 µg of protein per assay tube/well. The optimal protein concentration should be determined empirically.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM MPEP.

-

Competition: 50 µL of each this compound dilution.

-

-

Add 50 µL of [³H]-MethoxyPyEP to all wells to achieve a final concentration of approximately 5 nM.

-

Add 100 µL of the membrane preparation to all wells.

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter mats.

-

Add scintillation cocktail to each filter spot.

-

Allow the filters to soak in the cocktail for at least 4-8 hours.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM from wells with MPEP) from the total binding (CPM from wells with buffer only).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value of this compound.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

-

Where [L] is the concentration of the radioligand used in the assay and Kₔ is the dissociation constant of the radioligand.

-

-

References

Application Notes and Protocols for BMT-145027 in Hippocampal Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of BMT-145027, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), on synaptic plasticity in acute hippocampal slices. The following protocols are based on established electrophysiological techniques and the known pharmacological properties of this compound.

Introduction